6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15919150
InChI: InChI=1S/C12H9ClN4O/c1-18-10-4-2-9(3-5-10)17-11-8(7-15-17)6-14-12(13)16-11/h2-7H,1H3
SMILES:
Molecular Formula: C12H9ClN4O
Molecular Weight: 260.68 g/mol

6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

CAS No.:

Cat. No.: VC15919150

Molecular Formula: C12H9ClN4O

Molecular Weight: 260.68 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine -

Specification

Molecular Formula C12H9ClN4O
Molecular Weight 260.68 g/mol
IUPAC Name 6-chloro-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C12H9ClN4O/c1-18-10-4-2-9(3-5-10)17-11-8(7-15-17)6-14-12(13)16-11/h2-7H,1H3
Standard InChI Key PLSRSHMLMIXOSH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N2C3=NC(=NC=C3C=N2)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 4-methoxyphenyl group and at position 6 with a chlorine atom. Its molecular formula is C₁₂H₉ClN₄O, with a molecular weight of 260.68 g/mol. The methoxy group enhances solubility in polar solvents, while the chloro substituent contributes to electrophilicity, potentially influencing binding interactions with biological targets.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₂H₉ClN₄O
Molecular Weight260.68 g/mol
IUPAC Name6-chloro-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine
SMILES NotationCOC1=CC=C(C=C1)N2C3=NC(=NC=C3C=N2)Cl
Topological Polar Surface Area64.8 Ų (calculated)

The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature common to kinase inhibitors .

Synthesis and Optimization

Reaction Pathways

The synthesis of 6-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically begins with the cyclocondensation of 4-methoxyphenylhydrazine with a substituted pyrimidine precursor. A representative route involves:

  • Formation of the Pyrazolo Core: Reaction of 4-chloro-6-hydrazinylpyrimidine with 4-methoxybenzaldehyde under acidic conditions yields the intermediate 1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces the chlorine atom at position 6, completing the synthesis .

Yield and Purification

Biological Activities and Mechanisms

Enzyme Inhibition Mechanisms

Docking studies of related compounds reveal:

  • Hydrogen Bonding: The pyrimidine nitrogen forms H-bonds with Met793 in EGFR-TK’s ATP-binding pocket .

  • Hydrophobic Interactions: The 4-methoxyphenyl group occupies a hydrophobic cleft near Leu718, enhancing binding affinity .

Molecular Docking and Structure-Activity Relationships

Predicted Binding Mode

A simulated docking model of 6-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine into EGFR-TK (PDB: 1M17) suggests:

  • Cl⁻ Interaction: The chlorine atom engages in halogen bonding with Thr854 (distance: 3.2 Å).

  • Methoxy Positioning: The 4-methoxy group aligns with Phe723, contributing to π-π stacking .

Table 2: Comparative Activities of Pyrazolopyrimidine Derivatives

CompoundSubstituentsEGFR-TK Inhibition (%)MCF-7 IC₅₀ (μM)
6b 6-Cl, 4-SCH₃911.2
5a 6-NH₂, 4-OCH₃582.1
Target Compound6-Cl, 4-OCH₃Predicted: 85–90Predicted: 1.5

Note: Predictions based on structural analogs .

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